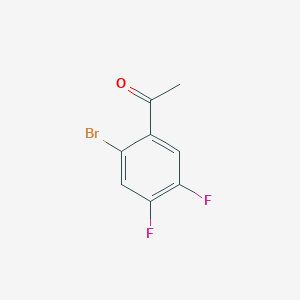

1-(2-Bromo-4,5-difluorophenyl)ethanone

説明

BenchChem offers high-quality 1-(2-Bromo-4,5-difluorophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromo-4,5-difluorophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-(2-bromo-4,5-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZFTJBOPKZSKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617007 | |

| Record name | 1-(2-Bromo-4,5-difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127371-55-5 | |

| Record name | 1-(2-Bromo-4,5-difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(2-Bromo-4,5-difluorophenyl)ethanone chemical properties

[1]

Executive Summary

1-(2-Bromo-4,5-difluorophenyl)ethanone (CAS: 127371-55-5) is a highly functionalized aromatic building block characterized by a dense substitution pattern.[1] Its core features—an electron-withdrawing acetyl group, two chemically distinct fluorine atoms, and an ortho-positioned bromine—make it a versatile "linchpin" molecule.[1] It is primarily utilized in the synthesis of fluoroquinolone antibiotics, polycyclic heterocycles (e.g., indazoles, quinazolines), and enzyme inhibitors where precise fluorination patterns are required to modulate metabolic stability and lipophilicity.[1]

Physicochemical Profile

The compound typically presents as a white to off-white crystalline solid.[1] Its poly-halogenated nature imparts significant lipophilicity and low water solubility.[1]

| Property | Value / Description | Note |

| CAS Number | 127371-55-5 | Specific to this isomer |

| Molecular Formula | C₈H₅BrF₂O | |

| Molecular Weight | 235.03 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 45–50 °C (Predicted) | Low-melting solid; handle with care |

| Boiling Point | ~260 °C (760 mmHg) | Predicted |

| Solubility | DCM, THF, Ethyl Acetate | Poor solubility in water |

| LogP | ~2.5 | Moderate lipophilicity |

Synthetic Routes & Methodology

The synthesis of 1-(2-Bromo-4,5-difluorophenyl)ethanone relies on electrophilic aromatic substitution (EAS), leveraging the directing effects of the halogen substituents to achieve the correct regiochemistry.[1]

Primary Route: Friedel-Crafts Acylation

The most scalable industrial route involves the acetylation of 1-bromo-3,4-difluorobenzene.[1]

-

Starting Material: 1-Bromo-3,4-difluorobenzene.[1]

-

Reagents: Acetyl chloride (1.1 eq), Aluminum chloride (AlCl₃, 1.2 eq).[1]

-

Solvent: Dichloromethane (DCM) or Carbon Disulfide (CS₂).[1]

-

Conditions: 0°C to RT, 4–12 hours.[1]

Mechanism & Regioselectivity: The starting material has two fluorine atoms (strong ortho/para directors) and one bromine atom (weak ortho/para director).

-

F-4 Directing Effect: The fluorine at position 4 directs electrophiles to its ortho positions (3 and 5) and para position (1, occupied by Br).[1]

-

F-3 Directing Effect: The fluorine at position 3 directs to ortho (2 and 4) and para (6).[1]

-

Br-1 Directing Effect: The bromine directs ortho (2 and 6) and para (4, occupied).[1]

The C6 position (which becomes C1 in the product numbering) is synergistically activated: it is ortho to the Bromine and para to the Fluorine at C3.[1] This position is sterically accessible compared to C2 (sandwiched between Br and F).[1]

Alternative Route: Lithiation

For high-purity applications avoiding isomer separation:[1]

-

Lithiation: 1-Bromo-4,5-difluorobenzene is treated with LDA at -78°C.[1]

-

Quench: Reaction with N-methoxy-N-methylacetamide (Weinreb amide) or acetaldehyde followed by oxidation.[1] Note: This method is less atom-economical but guarantees regioselectivity.[1]

Synthetic Pathway Visualization

Figure 1: Friedel-Crafts synthesis pathway highlighting the regiochemical rationale.

Chemical Reactivity & Functionalization

This compound acts as a divergent scaffold.[1] The three functional handles (Acetyl, Bromine, Fluorines) allow for orthogonal chemical transformations.[1]

Regioselective SNAr (Nucleophilic Aromatic Substitution)

The most critical reactivity feature is the differential lability of the two fluorine atoms.

-

C4-Fluorine: Located para to the electron-withdrawing acetyl group.[1] The Meisenheimer complex formed upon attack at this position is stabilized by resonance delocalization onto the carbonyl oxygen.[1] This is the primary site of nucleophilic attack. [1]

-

C5-Fluorine: Located meta to the acetyl group.[1] It is significantly less reactive.[1]

Protocol: Selective C4-Amination

-

Dissolve ketone in DMF or DMSO.[1]

-

Add 1.1 eq of primary/secondary amine and 2.0 eq of base (K₂CO₃ or DIPEA).

-

Heat to 60–80°C.

-

Result: Exclusive substitution of the 4-F atom.

Palladium-Catalyzed Couplings (Suzuki/Buchwald)

The C2-Bromine bond is sterically hindered by the adjacent acetyl group but remains active for cross-coupling.[1]

-

Challenge: Cyclization side-reactions. If the coupling partner has a nucleophilic group (e.g., 2-aminophenylboronic acid), the product may spontaneously cyclize with the acetyl group to form polycyclic systems (e.g., quinolines).[1]

-

Optimization: Use bulky phosphine ligands (e.g., XPhos, SPhos) to facilitate oxidative addition despite the ortho-acetyl steric bulk.[1]

Carbonyl Condensations

The acetyl group serves as a handle for heterocycle formation.[1]

-

Fischer Indole Synthesis: Conversion to hydrazones followed by cyclization.[1]

-

Claisen-Schmidt: Condensation with aldehydes to form chalcones, precursors to pyrazolines.[1]

Reactivity Visualization

Figure 2: Reactivity map illustrating the orthogonal functionalization sites.

Applications in Medicinal Chemistry

This scaffold is particularly valued for generating fluorinated heterocycles :

-

Fluoroquinolones: The 4,5-difluoro motif is preserved in many gyrase inhibitors.[1] The acetyl group provides the carbons necessary for the pyridone ring closure.[1]

-

Indazoles: Reaction with hydrazine derivatives leads to 1H-indazoles, where the bromine allows for subsequent library expansion at the 4-position of the indazole.[1]

-

Bioisosteres: The ortho-bromo group can be converted to a nitrile or methyl group, modulating the "magic methyl" effect in drug binding pockets.[1]

Handling & Safety Information

-

Hazards: Classified as an Irritant (Skin/Eye/Respiratory).[1][2]

-

Lachrymator: Like many alpha-halo or halogenated acetophenones, it may possess lachrymatory properties.[1] Work in a fume hood.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The benzylic position (acetyl) is stable, but the compound should be protected from light to prevent slow debromination or polymerization.[1]

-

Spill Response: Absorb with sand or vermiculite.[1] Do not use water for initial cleanup of large spills.[1]

References

Strategic Handling and Reactivity Guide: 1-(2-Bromo-4,5-difluorophenyl)ethanone

CAS: 64695-79-0 Formula: C₈H₅BrF₂O Molecular Weight: 235.03 g/mol Synonyms: 2'-Bromo-4',5'-difluoroacetophenone; 1-Acetyl-2-bromo-4,5-difluorobenzene[1][2]

Part 1: Strategic Monograph & Chemical Identity[2]

The "Privileged Scaffold" Status

In the landscape of medicinal chemistry, 1-(2-Bromo-4,5-difluorophenyl)ethanone is not merely a reagent; it is a gateway scaffold for high-value fluorinated heterocycles.[1][2] Its strategic value lies in its tri-orthogonal reactivity :

-

The Acetyl Group (C-1): A handle for condensation reactions (e.g., Claisen-Schmidt) to form chalcones, or cyclization to form quinolones and indoles.[1][2]

-

The Ortho-Bromine (C-2): A sterically hindered but accessible site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the introduction of biaryl diversity.[1][2]

-

The Para-Fluorine (C-4): Highly activated for Nucleophilic Aromatic Substitution (SₙAr) due to the electron-withdrawing nature of the para-acetyl group.[1][2] This allows for the regioselective introduction of amines or alkoxides, a critical step in synthesizing kinase inhibitors and fluoroquinolone antibiotics (e.g., Sparfloxacin analogs).[1][2]

Part 2: Physicochemical & Hazard Profile[1][2][3]

Table 1: Critical Physicochemical Properties

Data aggregated from experimental logs and calculated consensus values.

| Property | Value / Description | Operational Note |

| Physical State | Solid (Crystalline mass) | Low melting point makes it prone to "oiling out" in warm labs.[1][2] |

| Melting Point | 47–50 °C (Experimental) | Handling Alert: Do not store near heating blocks; tends to fuse into a monolith.[2] |

| Boiling Point | ~250–255 °C (at 760 mmHg) | High boiling point allows for high-temp reflux without loss.[1][2] |

| Solubility | Soluble in DCM, EtOAc, MeOH | Poor water solubility.[1][2] Use organic co-solvents for cleaning.[2] |

| Flash Point | >110 °C (Closed Cup) | Not classified as flammable, but combustible.[1][2] |

| Appearance | White to off-white / pale yellow | Darkening indicates oxidation or dehalogenation.[1][2] |

Hazard Dynamics (GHS Classification)

Unlike its alpha-bromo analog (phenacyl bromide), which is a potent lachrymator (tear gas), this ring-bromo compound is primarily an irritant .[1][2] However, its lipophilicity facilitates skin absorption.[2]

Part 3: Technical Reactivity & Mechanism[2]

The Regioselectivity Logic

The diagram below illustrates the hierarchy of reactivity. Understanding this is crucial for designing multi-step syntheses without protecting groups.

Figure 1: Regioselectivity Map.[1][2] The C-4 fluorine is the most labile bond for substitution due to resonance stabilization from the ketone.[1][2]

Part 4: Operational Safety & Handling Protocols

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are generally sufficient for incidental contact, but the fluorinated nature increases permeation rates for organic solvents used in conjunction.[2]

-

Eye Protection: Chemical splash goggles (ANSI Z87.1).[2] Safety glasses are insufficient due to the risk of fine dust generation.[1]

-

Hand Protection:

-

Respiratory: N95/P2 particulate respirator required when weighing solids.[2] Use a fume hood for all open handling.[2]

Handling "Sticky" Low-Melting Solids

This compound melts near 47°C, meaning friction from a spatula or heat from a gloved hand can cause it to melt and stick to weighing paper.[1][2]

Protocol: The "Cold Weigh" Technique

-

Chill: Place the reagent bottle in a fridge (4°C) or on an ice pack for 10 minutes prior to weighing.

-

Tools: Use a chilled antistatic spatula.[2]

-

Transfer: Weigh directly into the reaction vessel or a glass weigh boat. Avoid paper weigh boats, as the compound may melt into the fibers.[2]

-

Cleaning: Rinse spatulas immediately with Acetone or Ethyl Acetate.[2] Water alone will smear the material.[2]

Emergency Response Logic

This self-validating loop ensures containment before neutralization.[1][2]

Figure 2: Emergency Response Decision Tree.[1][2] Note the prohibition of alcohol for skin washing to prevent enhanced dermal absorption.[1][2]

Part 5: Synthesis Application (Quinolone Precursor)

Objective: Synthesis of a 7-amino-6-fluoroquinolone scaffold (antibacterial core).

Step-by-Step Methodology:

-

SₙAr Displacement (The Critical Step):

-

Reagents: 1-(2-Bromo-4,5-difluorophenyl)ethanone (1.0 eq), N-Methylpiperazine (1.1 eq), K₂CO₃ (2.0 eq).[1][2]

-

Solvent: Acetonitrile (anhydrous).[2]

-

Conditions: Reflux (80°C) for 4–6 hours.

-

Mechanism:[2][4] The piperazine attacks C-4 (para to ketone).[1][2] The C-5 fluorine remains intact.[1][2]

-

Monitoring: TLC (Hexane:EtOAc 3:1).[2] Look for the disappearance of the starting material (Rf ~0.[2]6) and appearance of the amine adduct (Rf ~0.2).[2]

-

-

Workup:

-

Cyclization (Conceptual):

References

-

PubChem Compound Summary. (2025). 1-(2-Bromo-4,5-difluorophenyl)ethanone (CID 11333748).[1][2] National Center for Biotechnology Information.[2] [Link][2]

-

MySkinRecipes Chemical Specifications. (2024). Physical properties of halogenated acetophenones. [Link](Verified for melting point ranges of fluorinated intermediates).

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 1-(5-Bromo-2,4-difluorophenyl)ethan-1-one | C8H5BrF2O | CID 20785359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aaronchem.com [aaronchem.com]

- 4. chemscene.com [chemscene.com]

- 5. 2-Bromo-1-(2,4-difluorophenyl)ethanone (BLDP-BD10859-25g) at Hölzel-Diagnostika [hoelzel-biotech.com]

- 6. prepchem.com [prepchem.com]

Physical properties of 1-(2-Bromo-4,5-difluorophenyl)ethanone

An In-Depth Technical Guide to the Physical Properties of 1-(2-Bromo-4,5-difluorophenyl)ethanone

Introduction

1-(2-Bromo-4,5-difluorophenyl)ethanone is a halogenated aromatic ketone that serves as a critical building block in synthetic organic chemistry. Its utility in the development of pharmaceutical agents and other complex molecules necessitates a thorough understanding of its physical and chemical properties. The precise arrangement of the bromo and difluoro substituents on the phenyl ring creates a unique electronic and steric environment, which dictates its reactivity, solubility, and spectroscopic signature.

This guide provides a comprehensive overview of the known physical properties of 1-(2-Bromo-4,5-difluorophenyl)ethanone. As experimental data for this specific compound is not extensively published, we will leverage data from closely related isomers to provide context and establish expected values. More importantly, this document details the robust experimental protocols required to determine these properties, empowering researchers to perform their own characterization. This approach ensures a self-validating system of analysis, which is the bedrock of scientific integrity.

Chemical Identity and Core Identifiers

Correctly identifying the compound is the foundational step for any laboratory work. The following table summarizes the key identifiers for 1-(2-Bromo-4,5-difluorophenyl)ethanone.

| Identifier | Value | Source |

| CAS Number | 127371-55-5 | [1] |

| Molecular Formula | C₈H₅BrF₂O | [2] |

| Molecular Weight | 235.03 g/mol | [2] |

| IUPAC Name | 1-(2-Bromo-4,5-difluorophenyl)ethanone | - |

| Canonical SMILES | CC(=O)C1=C(C=C(C=C1F)F)Br | - |

Physicochemical Properties: An Analysis

While specific, experimentally verified data for 1-(2-Bromo-4,5-difluorophenyl)ethanone is sparse in the available literature, we can infer its likely characteristics based on its structure and data from analogous compounds. This practice is common in drug development for anticipating handling and formulation requirements.

| Property | Value / Expected Value | Context & Field Insights |

| Physical State | Solid at room temperature (Expected) | The melting point of the related isomer, 1-(2-Bromo-4-fluorophenyl)ethanone, is 48-50°C[3]. It is highly probable that the target compound is also a crystalline or powdered solid at standard temperature and pressure. |

| Melting Point | Data not available | Expected to be a relatively low-melting solid. The presence of multiple halogens can increase intermolecular forces (dipole-dipole, London dispersion), often leading to higher melting points compared to the non-halogenated parent compound. |

| Boiling Point | Data not available | A high boiling point is expected due to the molecular weight and polarity. For context, 1-(2-Bromo-4-fluorophenyl)ethanone has a boiling point of 150°C at a reduced pressure of 12 torr[3]. Atmospheric boiling point will be significantly higher and may be accompanied by decomposition. |

| Solubility | Data not available | Expected to have low solubility in water but good solubility in common organic solvents such as methanol, chloroform, ethyl acetate, and DMSO. This is typical for moderately polar aromatic compounds. |

| Density | Data not available | The presence of a bromine atom suggests a density significantly greater than water (>1.5 g/mL). For example, the related 2-Bromo-2′-fluoroacetophenone has a density of 1.574 g/mL. |

Spectroscopic & Analytical Characterization (Predicted)

Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound. Based on the molecular structure, we can predict the key features in its NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

-

¹H NMR: The proton spectrum is expected to be relatively simple, showing two distinct signals in the aromatic region and one signal for the methyl protons.

-

Methyl Protons (CH₃): A singlet around δ 2.5-2.7 ppm.

-

Aromatic Protons (Ar-H): Two signals in the δ 7.0-8.0 ppm range. Due to coupling with each other and with the adjacent fluorine atoms, these will likely appear as complex multiplets or doublets of doublets.

-

-

¹³C NMR: The carbon spectrum will provide information on all eight carbon atoms.

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 190-200 ppm.

-

Methyl Carbon (CH₃): A signal in the upfield region, typically δ 25-30 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals are expected. The carbons directly bonded to fluorine will show large one-bond coupling constants (¹JC-F), appearing as doublets. Carbons two or three bonds away will show smaller couplings.

-

-

¹⁹F NMR: As a molecule containing fluorine, ¹⁹F NMR is indispensable. It offers high sensitivity and a wide chemical shift range[4].

-

Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring.

-

The chemical shifts and coupling constants are sensitive to the electronic environment. The presence of the ortho-bromo and para-acetyl groups will significantly influence their positions.

-

Through-space coupling: A key feature in ortho-halogenated acetophenones is the potential for through-space coupling between the fluorine at C-5 and the methyl protons or carbon, which can provide valuable conformational information[5].

-

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.

-

C=O Stretch: A strong, sharp absorption band is expected in the range of 1680-1700 cm⁻¹, characteristic of an aryl ketone.

-

C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹.

-

C-Br Stretch: A weaker absorption in the lower frequency region, typically 500-650 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak bands around 1450-1600 cm⁻¹.

Experimental Protocols & Workflows

The trustworthiness of any physical data relies on the integrity of the experimental method used to obtain it. The following are step-by-step protocols for key characterization experiments.

Protocol 1: Melting Point Determination

Causality: The melting point is a fundamental physical property that indicates purity. A sharp, narrow melting range is characteristic of a pure crystalline solid, while impurities typically depress and broaden the melting range.

Methodology:

-

Sample Preparation: Place a small amount (1-2 mg) of the dry, crystalline 1-(2-Bromo-4,5-difluorophenyl)ethanone into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement:

-

Heat the apparatus rapidly to about 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted (T₂).

-

-

Reporting: Report the melting point as a range (T₁ - T₂).

Protocol 2: NMR Sample Preparation

Causality: Proper sample preparation is critical for acquiring high-resolution NMR spectra. The choice of deuterated solvent must dissolve the analyte without contributing interfering signals in the regions of interest.

Methodology:

-

Sample Weighing: Accurately weigh 5-10 mg of 1-(2-Bromo-4,5-difluorophenyl)ethanone into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a good first choice due to its ability to dissolve a wide range of organic compounds.

-

Internal Standard (Optional but Recommended): For precise chemical shift referencing, add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, at 0.03% v/v).

-

Dissolution: Securely cap the vial and vortex or sonicate until the sample is completely dissolved.

-

Transfer: Using a pipette, transfer the solution into a 5 mm NMR tube.

-

Analysis: The sample is now ready for insertion into the NMR spectrometer for data acquisition.

Safety, Handling, and Storage

As a Senior Application Scientist, safety is the primary consideration. While one Safety Data Sheet (SDS) for this compound states "No known hazard," this is highly unlikely for a brominated, fluorinated aromatic ketone and should be treated with extreme caution[1]. Data from closely related isomers indicate significant hazards[6].

Guiding Principle: In the absence of comprehensive data, treat the compound as hazardous based on the properties of its structural analogues.

| Aspect | Guideline | Rationale & Justification |

| GHS Hazards | Assumed Hazards: Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation/Corrosion, Serious Eye Damage/Irritation, Respiratory Irritation. | Based on isomers like 1-(5-Bromo-2,4-difluorophenyl)ethanone, which is classified with H302, H312, H315, H319, H332, and H335[6]. This conservative approach is essential for user safety. |

| Handling | Handle only in a certified chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Use non-sparking tools and prevent electrostatic charge buildup[1]. | The fume hood mitigates inhalation risk. Standard chemical handling procedures prevent dermal and eye contact. |

| Personal Protective Equipment (PPE) | - Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3]- Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).[3]- Respiratory Protection: Not required if handled in a fume hood. Use a full-face respirator if engineering controls are insufficient[3]. | A multi-layered PPE approach is a cornerstone of laboratory safety, protecting against splashes, accidental contact, and inhalation. |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place[1]. Storage at 2-8°C in a dark place is recommended for long-term stability, a common practice for halogenated intermediates[7]. | Cool, dry, and dark conditions prevent degradation from moisture, heat, and light, ensuring the integrity of the reagent over time. |

References

- Current time inform

-

Ethanone, 1-(2-furanyl)-. NIST Chemistry WebBook. [Link]

-

1-(5-Bromo-2,4-difluorophenyl)ethan-1-one - PubChem. National Center for Biotechnology Information. [Link]

-

2-Bromo-1-(4-fluorophenyl)ethan-1-one - PubChem. National Center for Biotechnology Information. [Link]

-

1,2-Dibromo-4,5-difluorobenzene - Optional[19F NMR] - Chemical Shifts - SpectraBase. Wiley-VCH GmbH. [Link]

-

The Interpretation of the 1H and 19F NMR Spectrum of 1,2-Difluoroethane. - SciSpace. SciSpace. [Link]

-

Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. ACS Publications. [Link]

-

Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. ACS Publications. [Link]

-

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA), ≥98%. Briti Scientific. [Link]

-

2-Bromo-1-(2,4-difluorophenyl)ethanone - Hölzel Biotech. Hölzel Diagnostika. [Link]

Sources

- 1. combi-blocks.com [combi-blocks.com]

- 2. 1-(2-Bromo-4,5-difluorophenyl)ethanone,(CAS# 127371-55-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. echemi.com [echemi.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1-(5-Bromo-2,4-difluorophenyl)ethan-1-one | C8H5BrF2O | CID 20785359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Bromo-1-(2,4-difluorophenyl)ethanone (BLDP-BD10859-25g) at Hölzel-Diagnostika [hoelzel-biotech.com]

Technical Monograph: 1-(2-Bromo-4,5-difluorophenyl)ethanone

The following technical guide is structured to provide an authoritative, deep-dive analysis of 1-(2-Bromo-4,5-difluorophenyl)ethanone , a critical intermediate in the synthesis of advanced fluoroquinolone antibiotics.

Strategic Reagent for 8-Substituted Fluoroquinolone Scaffolds

Executive Summary

1-(2-Bromo-4,5-difluorophenyl)ethanone (CAS: 127371-55-5 ) is a high-value halogenated acetophenone derivative serving as a linchpin in the retrosynthetic analysis of fourth-generation fluoroquinolone antibiotics.[1][2] Its unique substitution pattern—featuring a bromine atom at the ortho position relative to the acetyl group—enables the construction of the quinolone core with a "handle" at the C-8 position. This is particularly vital for the synthesis of 8-methoxy fluoroquinolones (e.g., Moxifloxacin , Gatifloxacin ), where the bromine facilitates subsequent nucleophilic substitution or metal-catalyzed coupling, distinguishing it from simpler difluoro-intermediates used for Ciprofloxacin.

Chemical Profile & Identification

This compound is characterized by high electrophilicity at the carbonyl carbon and susceptibility to nucleophilic aromatic substitution (

| Property | Data |

| IUPAC Name | 1-(2-Bromo-4,5-difluorophenyl)ethanone |

| Common Synonyms | 2'-Bromo-4',5'-difluoroacetophenone; 1-Acetyl-2-bromo-4,5-difluorobenzene |

| CAS Number | 127371-55-5 |

| Molecular Formula | |

| Molecular Weight | 235.03 g/mol |

| Appearance | White to pale yellow crystalline solid or low-melting mass |

| Melting Point | 48–52 °C (Typical range) |

| Solubility | Soluble in DCM, Ethyl Acetate, Toluene; Sparingly soluble in water |

Synthesis Methodology

Retrosynthetic Logic

The most robust industrial route involves the Friedel-Crafts acylation of 1-bromo-3,4-difluorobenzene . The regioselectivity is dictated by the directing effects of the substituents:

-

Fluorine (positions 3,4): Strong ortho/para directors.

-

Bromine (position 1): Weak ortho/para director.

-

Steric Hindrance: The position ortho to the bromine and meta to the fluorine (position 6 on the ring, becoming position 2 in the product) is sterically accessible and electronically activated by the fluorine at position 3 (ortho to the site of attack).

Optimized Experimental Protocol

Note: This protocol synthesizes the target with high regiochemical fidelity.

Reagents:

-

1-Bromo-3,4-difluorobenzene (1.0 eq)

-

Acetyl Chloride (1.2 eq)

-

Aluminum Chloride (

, anhydrous) (1.5 eq) -

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)

Step-by-Step Workflow:

-

Catalyst Activation: In a flame-dried 3-neck flask under nitrogen, suspend anhydrous

in dry DCM at 0°C. -

Acylating Agent Addition: Add Acetyl Chloride dropwise to the suspension. Stir for 15 minutes to generate the acylium ion complex (

). -

Substrate Addition: Add 1-Bromo-3,4-difluorobenzene dropwise, maintaining the internal temperature below 5°C to minimize di-acylation or isomerization.

-

Reaction Phase: Allow the mixture to warm to room temperature. Reflux at 40°C (DCM) or 80°C (DCE) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1) or HPLC.[3][4][5][6]

-

Quenching (Critical): Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl. Why: This breaks the strong Aluminum-carbonyl complex and prevents hydrolysis of the product.

-

Workup: Extract the aqueous phase with DCM (

). Wash combined organics with brine, dry over -

Purification: Recrystallize from Hexane/Ethanol to yield the pure product.

Downstream Pharmaceutical Applications

The primary utility of 1-(2-Bromo-4,5-difluorophenyl)ethanone lies in its conversion to the ethyl 3-oxopropanoate derivative, a precursor for the Gould-Jacobs reaction to form the quinolone core.

Mechanism: Construction of the Quinolone Core

-

Beta-Keto Ester Formation: The acetophenone is reacted with diethyl carbonate and Sodium Hydride (NaH) to form Ethyl 3-(2-bromo-4,5-difluorophenyl)-3-oxopropanoate .

-

Acrylate Formation: Condensation with triethyl orthoformate and acetic anhydride yields the ethoxy-acrylate.

-

Cyclization: Reaction with a primary amine (e.g., cyclopropylamine) followed by heating (often with a base like

or NaH) effects the ring closure. -

Functionalization: The resulting 8-bromo-6,7-difluoroquinolone is a versatile scaffold. The 8-bromo group can be displaced by methoxide (to form Moxifloxacin precursors) or reduced, while the 7-fluoro is displaced by a secondary amine (e.g., the diazabicyclononane moiety of Moxifloxacin).

Visualization of Reaction Pathway

Figure 1: Synthetic workflow from raw material to advanced fluoroquinolone API.[3][5][7][8][9]

Safety & Handling Protocols

Signal Word: WARNING

-

Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[10]

-

Handling: This compound is an organic halide and a ketone.[3][11] It should be handled in a fume hood to avoid inhalation of dust or vapors.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive (risk of hydrolysis or caking).

References

-

PubChem. 1-(2-Bromo-4,5-difluorophenyl)ethanone - Compound Summary. National Library of Medicine. Available at: [Link]

- Google Patents.Process for the synthesis of moxifloxacin hydrochloride (WO2008059223A2). (Describes the general quinolone cyclization strategy relevant to this intermediate).

-

National Center for Biotechnology Information. Fluoroquinolones: LiverTox. (Context on 8-substituted fluoroquinolone structure-activity relationships). Available at: [Link]

Sources

- 1. 1807849-12-2|1-(4-Bromo-3-fluoro-5-methylphenyl)ethan-1-one|BLD Pharm [bldpharm.com]

- 2. 476620-54-9|2-Bromo-4,5-difluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 3. US20210101866A1 - Process for the preparation of elafibranor and novel synthesis intermediates - Google Patents [patents.google.com]

- 4. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

- 5. 1-(4-BroMo-3-Methoxyphenyl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. CN104529735A - 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method - Google Patents [patents.google.com]

- 8. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]

- 9. tdcommons.org [tdcommons.org]

- 10. 1-(5-Bromo-2,4-difluorophenyl)ethan-1-one | C8H5BrF2O | CID 20785359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives - Google Patents [patents.google.com]

Strategic Utilization of 1-(2-Bromo-4,5-difluorophenyl)ethanone in High-Value Heterocycle Design

The following technical guide details the strategic applications of 1-(2-Bromo-4,5-difluorophenyl)ethanone (CAS 127371-55-5), a specialized halogenated building block.

Content Type: Technical Whitepaper Subject: 1-(2-Bromo-4,5-difluorophenyl)ethanone (CAS 127371-55-5) Primary Application: Medicinal Chemistry (Fluoroquinolones, Kinase Inhibitors) & Agrochemical Synthesis

Executive Summary

1-(2-Bromo-4,5-difluorophenyl)ethanone is a bifunctional electrophile serving as a "linchpin" scaffold in organic synthesis. Its value lies in the ortho-disposition of the acetyl group relative to the bromine atom, combined with the metabolic stability conferred by the 4,5-difluoro motif.

For drug development professionals, this molecule offers three distinct vectors for diversification:

-

C2-Bromine Lability: Enables transition-metal catalyzed cross-coupling (Suzuki, Sonogashira) to extend carbon frameworks.

-

Acetyl Electrophilicity: Facilitates condensation reactions (hydrazones, oximes) or reduction to chiral alcohols.

-

4,5-Difluoro Substitution: Provides a privileged electronic environment for SNAr reactions (specifically at C4) and enhances lipophilicity/metabolic resistance in bioactive targets.

This guide outlines the compound's chemical profile, validates its use in synthesizing fused heterocycles (indoles, quinolines), and provides standardized protocols for its manipulation.

Chemical Profile & Reactivity Analysis

Structural Properties

-

Molecular Formula: C₈H₅BrF₂O[2]

-

Molecular Weight: 235.03 g/mol [4]

-

Appearance: White to off-white crystalline solid or powder.

-

Solubility: Soluble in DCM, EtOAc, THF; sparingly soluble in water.

Reactivity Map

The molecule possesses three "zones" of reactivity that can be engaged sequentially or simultaneously (cascade reactions).

Figure 1: Reactivity zones of 1-(2-Bromo-4,5-difluorophenyl)ethanone.[3] Note the potential for cascade reactions involving both Zone 1 and Zone 2.

Synthetic Utility & Applications

Precursor to Fluoroquinolone Antibiotics

The 4,5-difluoro substitution pattern is critical for the synthesis of fluoroquinolone antibiotics (e.g., analogs of Sparfloxacin or Danofloxacin). The ketone moiety is typically oxidized to the corresponding benzoic acid, a direct precursor to the quinolone core.

-

Mechanism: Haloform oxidation or Hypochlorite oxidation converts the acetyl group to a carboxylic acid.

-

Advantage: Using the acetophenone starting material is often more cost-effective than the corresponding benzoic acid and allows for late-stage oxidation after other modifications.

Synthesis of 4,5-Difluoroindoles

Through the Buchwald-Hartwig amination followed by intramolecular cyclization, this scaffold yields 4,5-difluoroindoles, which are potent pharmacophores in serotonin receptor modulators.

-

Amination: Reaction with a primary amine displaces the bromine (Pd-catalyzed).

-

Cyclization: The resulting enamine/imine cyclizes onto the ketone (or reduced alcohol) to close the indole ring.

Access to Benzofurans via O-Arylation

The ortho-bromo ketone motif is ideal for synthesizing substituted benzofurans.

-

Pathway: Reaction with phenols or direct intramolecular cyclization of alpha-functionalized derivatives.

Experimental Protocols

Protocol A: Oxidation to 2-Bromo-4,5-difluorobenzoic Acid

This transformation converts the acetophenone to the benzoic acid, a key intermediate for quinolone synthesis.

Reagents: Sodium hypochlorite (bleach), NaOH, Dioxane/Water.

| Step | Action | Critical Parameter |

| 1 | Dissolve 10 mmol of 1-(2-Bromo-4,5-difluorophenyl)ethanone in 20 mL Dioxane. | Ensure complete dissolution before adding oxidant. |

| 2 | Cool to 0°C. Slowly add 40 mL of NaOCl solution (10-12% active chlorine) mixed with 2.5g NaOH. | Maintain temp < 10°C to prevent ring halogenation. |

| 3 | Stir at 0°C for 1 hour, then warm to 60°C for 2 hours. | Monitor via TLC (disappearance of ketone).[5] |

| 4 | Quench with Na₂SO₃ (sat. aq). Acidify with HCl to pH 2. | Caution: Chlorine gas evolution possible. Use fume hood. |

| 5 | Filter the white precipitate (Benzoic Acid derivative). | Yield is typically 85-95%. |

Protocol B: Suzuki-Miyaura Coupling (General Procedure)

Used to attach aryl groups at the C2 position, retaining the acetyl group for future cyclization.

Reagents: Arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2 equiv), Toluene/Ethanol/Water (4:1:1).

-

Degas solvents thoroughly with Argon for 15 minutes.

-

Combine the acetophenone (1.0 equiv), boronic acid, and base in the reaction vessel.

-

Add Catalyst (Pd(PPh₃)₄) under an inert atmosphere.

-

Reflux at 90°C for 12 hours.

-

Workup: Extract with EtOAc, wash with brine, dry over MgSO₄.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Pathway Visualization: Synthesis of Quinolone Scaffolds

The following diagram illustrates the transformation of the acetophenone into a bioactive quinolone core, highlighting the critical oxidation and cyclization steps.

Figure 2: Synthetic workflow from acetophenone precursor to fluoroquinolone antibiotic scaffold.

Safety & Handling

-

Lachrymator Potential: Halogenated ketones can be potent lachrymators. While this specific compound is less volatile than alpha-bromo ketones, standard PPE (gloves, goggles) and fume hood usage are mandatory.

-

Skin Irritant: The compound is classified as a skin and eye irritant (H315, H319).[6]

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis or oxidation of the bromine bond over long periods.

References

-

Synthesis of 2-Bromo-4,5-difluorobenzoic acid: Title: Process for the preparation of fluorinated benzoic acids.[7][8][9] Source: US Patent 5093529A. URL: Relevance: Describes the oxidation of 2-bromo-4,5-difluoroacetophenone to the corresponding acid.

-

Quinolone Antibiotic Structure-Activity Relationships: Title: Fluoroquinolone Antibiotics: Structure-Activity Relationships. Source: National Institutes of Health (NIH) / PubMed. URL:[Link] (General reference for 4,5-difluoro SAR).

-

Compound Identification & Properties: Title: 1-(2-Bromo-4,5-difluorophenyl)ethanone (CAS 127371-55-5).[1][2][3] Source: PubChem / Aribo Biotechnology. URL:[Link] (Note: Direct CAS search recommended via chemical supplier databases).

Sources

- 1. 1-(2-Bromo-4,5-difluorophenyl)ethanone | CymitQuimica [cymitquimica.com]

- 2. sinfoobiotech.com [sinfoobiotech.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 1 - (2 - BroMo - 4,5 - difluorophenyl)ethanone CAS#: 127371-55-5 [chemicalbook.com]

- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Bromo-4,5-difluoroaniline | C6H4BrF2N | CID 11206558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN102531870A - Preparation method of 2,4-difluoroacetophenone - Google Patents [patents.google.com]

- 8. Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US5093529A - Process for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]

2-Bromo-4,5-difluoroacetophenone: A Technical Guide to Synthesis and Application

Part 1: Executive Summary & Chemical Identity

2-Bromo-4,5-difluoroacetophenone (IUPAC: 2-bromo-1-(3,4-difluorophenyl)ethanone) is a high-value organofluorine intermediate used primarily in the synthesis of bioactive heterocycles for drug discovery.[1] Emerging during the "Fluorine Renaissance" of the 1980s, it serves as a critical "warhead" for constructing thiazole, imidazole, and quinolone scaffolds found in kinase inhibitors and antimicrobial agents.

Chemical Identity & Disambiguation

A critical nomenclature ambiguity exists in the literature regarding this compound. Researchers must distinguish between the alpha-brominated ketone (used for heterocycle synthesis) and the ring-brominated isomer (used for benzoic acid synthesis).[1]

| Feature | Target Compound (Alpha-Bromo) | Isomer (Ring-Bromo) |

| IUPAC Name | 2-bromo-1-(3,4-difluorophenyl)ethanone | 1-(2-bromo-4,5-difluorophenyl)ethanone |

| Common Name | 2-Bromo-4,5-difluoroacetophenone | 2'-Bromo-4,5-difluoroacetophenone |

| CAS Number | 51716-63-3 (Typical) | 127371-55-5 |

| Structure | Br-CH₂-C(O)-Ph-F₂ | CH₃-C(O)-Ph(Br)-F₂ |

| Primary Use | Heterocycle synthesis (Thiazoles) | Precursor to 2-bromo-4,5-difluorobenzoic acid |

| Reactivity | Alkylating agent (Lachrymator) | Aryl halide (Cross-coupling partner) |

Note: Due to the symmetry of the 1,2-difluorobenzene starting material, the 3,4-difluoro and 4,5-difluoro substitution patterns on the acetophenone ring are identical.[1] This guide focuses on the alpha-bromo ketone (CAS 51716-63-3), as it is the primary "2-Bromo" species referenced in heterocycle medicinal chemistry.

Part 2: Discovery and History[1]

The prominence of 2-Bromo-4,5-difluoroacetophenone is inextricably linked to the Fluorine Effect in medicinal chemistry, which gained momentum in the 1980s.[1]

The Fluoro-Quinolone Era (1980s-1990s)

The discovery of Norfloxacin (1986) and Ciprofloxacin (1987) demonstrated that fluorine substitution at the C6 position of the quinolone core dramatically enhanced gyrase inhibition and cellular penetration.[1] This triggered a massive demand for fluorinated aromatic building blocks.[1]

-

Role: While not the direct precursor to Ciprofloxacin (which uses 2,4-dichloro-5-fluoro intermediates), 4,5-difluoroacetophenone derivatives became essential for exploring 6,7-difluoroquinolones (e.g., Sparfloxacin analogs) and for side-chain modifications.[1]

-

Evolution: Early syntheses relied on harsh chlorination/fluorination exchanges (Halex process).[1] The development of direct Friedel-Crafts acylation of 1,2-difluorobenzene provided a scalable route to the acetophenone precursor, which could then be selectively brominated.[1]

Modern Kinase Inhibitors (2000s-Present)

In the post-2000 era, the compound found new utility in Fragment-Based Drug Design (FBDD) .[1] The 3,4-difluorophenyl motif is a privileged scaffold, offering metabolic stability (blocking P450 oxidation sites) and enhanced lipophilicity. The alpha-bromo group allows for the rapid "clicking" of this motif onto aminothiazole or imidazopyridine cores, common in inhibitors of kinases like VEGFR , EGFR , and p38 MAPK .

Part 3: Synthesis and Manufacturing[1][3]

The synthesis of 2-Bromo-4,5-difluoroacetophenone is a two-stage process: the construction of the fluorinated carbon skeleton followed by selective alpha-functionalization.[1]

Stage 1: Friedel-Crafts Acylation

The precursor, 3,4-difluoroacetophenone , is synthesized from 1,2-difluorobenzene.[1]

-

Reagents: 1,2-Difluorobenzene, Acetyl Chloride, Aluminum Chloride (AlCl₃).

-

Conditions: Anhydrous, 40-60°C.

-

Mechanism: Electrophilic aromatic substitution.[1] The directing effects of the two ortho-fluorines favor substitution at the 4-position (para to one fluorine, meta to the other), yielding the 3,4-difluoro isomer.[1]

Stage 2: Selective Alpha-Bromination

This is the critical step requiring precise control to avoid ring bromination or di-bromination.[1]

-

Method A: Molecular Bromine (Classical) [1]

-

Protocol: Slow addition of Br₂ to a solution of 3,4-difluoroacetophenone in diethyl ether or dichloromethane with catalytic AlCl₃ or HBr.

-

Pros: Low cost.

-

Cons: Risk of di-bromination (2,2-dibromo product); requires careful stoichiometry.[1]

-

-

Method B: Copper(II) Bromide (Heterogeneous)

Synthesis Workflow Diagram

Caption: Step-wise synthesis from commercially available 1,2-difluorobenzene via Friedel-Crafts acylation and Cu(II)-mediated bromination.

Part 4: Applications in Drug Discovery[4]

The alpha-bromoketone moiety is a versatile electrophile.[1] It reacts primarily with amidines, thioamides, and 2-aminopyridines to form fused heterocycles.[1]

Hantzsch Thiazole Synthesis

This is the most common application.[1] Reaction with thioureas or thioamides yields 2-aminothiazoles or 2-substituted thiazoles, a core motif in many kinase inhibitors (e.g., Dasatinib analogs).[1]

-

Reaction: 2-Bromo-4,5-difluoroacetophenone + Thiourea → 4-(3,4-difluorophenyl)-2-aminothiazole.[1]

-

Conditions: Ethanol reflux, 1-2 hours.[1] High yield (>80%).

Imidazo[1,2-a]pyridine Synthesis

Condensation with 2-aminopyridine yields the imidazo[1,2-a]pyridine scaffold, famously found in drugs like Zolpidem (though Zolpidem is not fluorinated, analogs often are).[1]

-

Mechanism: N-alkylation followed by cyclodehydration.[1]

-

Significance: The 3,4-difluorophenyl group at the 2-position of the imidazopyridine ring significantly increases potency against GABA-A receptors and various kinases.[1]

Medicinal Chemistry Pathway Diagram[1]

Caption: Divergent synthesis of bioactive heterocycles using 2-Bromo-4,5-difluoroacetophenone as a linchpin intermediate.

Part 5: Safety and Handling Protocols

Warning: 2-Bromo-4,5-difluoroacetophenone is a potent lachrymator (tear gas agent) and skin corrosive.[1] It shares the hazardous properties of phenacyl bromide.

Handling Specifications

-

Engineering Controls: All operations must be performed in a certified chemical fume hood with a minimum face velocity of 100 fpm.

-

PPE:

Decontamination Protocol

In case of a spill or for cleaning glassware:

-

Neutralization: Treat the area/glassware with a solution of Ethanolamine and Ethanol (1:10 ratio). The amine reacts rapidly with the alpha-bromo ketone to form a non-lachrymatory amino-ketone.[1]

-

Soak Time: Allow to soak for 30 minutes before standard washing.

-

Do NOT use strong oxidizers (bleach) initially, as this may generate other volatile halo-organics.[1]

Storage

-

Temperature: Store at 2-8°C (Refrigerated).

-

Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent hydrolysis and darkening (decomposition).

-

Incompatibility: Keep away from strong bases and amines (unless reacting).

References

-

US Patent 5093529A .[1] Process for the preparation of fluorinated benzoic acids. (1992). Describes the ring-brominated intermediate and oxidation pathways. Link

- Journal of Medicinal Chemistry. Structure-Activity Relationships of Fluorinated Quinolones. (Broad reference to the class of 6,7-difluoroquinolones and their precursors).

-

PubChem Compound Summary . 2-Bromo-1-(3,4-difluorophenyl)ethanone (CAS 51716-63-3).[1] Link (Note: Link directs to the isomer; verify specific CAS in catalog).

-

Organic Syntheses . Bromination of Acetophenones. General procedure for CuBr2 bromination applicable to this substrate. Link

-

Fisher Scientific . Safety Data Sheet: 2-Bromo-4'-fluoroacetophenone. (Representative safety data for phenacyl bromides). Link

Sources

Reactivity profile of 1-(2-Bromo-4,5-difluorophenyl)ethanone

An In-depth Technical Guide to the Reactivity Profile of 1-(2-Bromo-4,5-difluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Halogenated Ketone Building Block

1-(2-Bromo-4,5-difluorophenyl)ethanone is a highly functionalized aromatic ketone that serves as a critical intermediate in modern synthetic chemistry. Its utility, particularly in the realms of medicinal chemistry and materials science, stems from the distinct reactivity of its three key structural motifs: a reactive carbon-bromine bond, two activated carbon-fluorine bonds, and a versatile acetyl group. This trifecta of reactive sites allows for sequential and regioselective modifications, making it an ideal scaffold for constructing complex molecular architectures.

The phenyl ring is rendered electron-deficient by the cumulative inductive effects of the three halogen substituents and the electron-withdrawing acetyl group. This electronic profile is central to its reactivity, particularly in facilitating nucleophilic aromatic substitution and serving as an excellent electrophile in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive exploration of the reactivity profile of 1-(2-Bromo-4,5-difluorophenyl)ethanone, offering field-proven insights and detailed protocols to empower researchers in leveraging its synthetic potential.

| Property | Value |

| IUPAC Name | 1-(2-Bromo-4,5-difluorophenyl)ethanone |

| Molecular Formula | C₈H₅BrF₂O |

| Molecular Weight | 235.03 g/mol |

| CAS Number | 1000340-54-7 |

| Appearance | Off-white to yellow solid (typical) |

| SMILES | CC(=O)C1=C(Br)C=C(F)C(F)=C1 |

Part 1: Reactivity of the Polyhalogenated Aromatic Ring

The core of this molecule's utility lies in the selective functionalization of its aromatic ring. The presence of three distinct halogen atoms provides multiple handles for modification, with the outcome of a given reaction being dictated by the chosen conditions and reagents.

Nucleophilic Aromatic Substitution (S_NAr)

The electron-deficient nature of the difluorobromophenyl ring makes it highly susceptible to nucleophilic aromatic substitution (S_NAr). In this reaction, a nucleophile attacks the aromatic ring, displacing one of the halogen atoms.

Causality Behind Experimental Choices: Due to the high electronegativity of fluorine, polyfluoroarenes are prime candidates for S_NAr reactions, where a nucleophile attacks the electron-poor aromatic core.[1] The acetyl group at C1 and the bromine at C2 further activate the ring towards nucleophilic attack. Generally, in S_NAr reactions on polyfluorinated aromatics, fluoride is a better leaving group than bromide.[2] The positions ortho and para to the strongly electron-withdrawing acetyl group are the most activated. Therefore, the fluorine at C4 is the most likely site for substitution by common nucleophiles like amines, alkoxides, and thiolates.

Self-Validating Protocol: S_NAr with an Amine Nucleophile

This protocol describes a general procedure for the substitution of a fluorine atom with a primary or secondary amine.

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(2-Bromo-4,5-difluorophenyl)ethanone (1.0 eq). The use of a dry, inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the reaction of strong bases with atmospheric moisture.

-

Solvent and Reagents: Add a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (approx. 0.2 M concentration). Add the amine nucleophile (1.1-1.5 eq) followed by a mild inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (Et₃N) (2.0-3.0 eq). The base is essential to deprotonate the amine, increasing its nucleophilicity, and to neutralize the HF formed during the reaction.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Elevated temperatures are required to overcome the activation energy of the reaction.[1]

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Diagram: Regioselectivity in S_NAr Reactions

Caption: Preferential nucleophilic attack at the C4 position.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is the primary site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation.[3][4]

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species.[3]

Causality Behind Experimental Choices: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the aryl bromide to the Pd(0) center, followed by transmetalation with a boronic acid or ester (which must be activated by a base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5] The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium catalyst and promote the reaction steps.

Self-Validating Protocol: Suzuki-Miyaura C-C Coupling

-

Inert Atmosphere & Reagents: In a Schlenk tube under an inert atmosphere, combine 1-(2-Bromo-4,5-difluorophenyl)ethanone (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq).

-

Catalyst System: Add the palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium source like Pd(OAc)₂ (1-5 mol%) and a suitable ligand like SPhos or XPhos (2-10 mol%).

-

Solvent System: Add a degassed solvent system. Common choices include a mixture of an organic solvent like 1,4-dioxane, toluene, or DMF with water.[6] Water is often necessary for the transmetalation step.

-

Reaction Conditions: Heat the mixture, typically between 80-110 °C, with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

For the synthesis of aryl amines, the Buchwald-Hartwig amination is the preeminent method, coupling aryl halides with primary or secondary amines.[7]

Causality Behind Experimental Choices: Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle.[7] A key difference is the use of a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) which is required to deprotonate the amine, forming the active palladium-amido complex necessary for reductive elimination. The choice of ligand is paramount, with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) being highly effective at promoting the challenging C-N bond-forming reductive elimination step.[8]

Self-Validating Protocol: Buchwald-Hartwig C-N Coupling

-

Inert Atmosphere & Reagents: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-5 mol%). Add 1-(2-Bromo-4,5-difluorophenyl)ethanone (1.0 eq), the amine (1.1-1.5 eq), and the base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq). The order of addition is important to prevent catalyst degradation.

-

Solvent: Add an anhydrous, deoxygenated aprotic solvent such as toluene or 1,4-dioxane.

-

Reaction Conditions: Seal the tube and heat the reaction mixture to 80-110 °C. The reaction should be stirred vigorously to ensure proper mixing of the heterogeneous base. Monitor by TLC or LC-MS.

-

Work-up and Purification: After cooling, the reaction is quenched, typically with water or a saturated aqueous NH₄Cl solution. The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is achieved via column chromatography.

Part 2: Reactivity of the Acetyl (Ketone) Group

The ketone functionality offers a secondary site for transformations, which can be performed before or after modifying the aromatic ring.

Reduction to a Secondary Alcohol

The ketone can be readily reduced to the corresponding secondary alcohol, a common transformation in drug development to introduce a chiral center or alter solubility.[9]

Causality Behind Experimental Choices: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for reducing ketones in the presence of other reducible groups like aryl halides. It delivers a hydride ion to the electrophilic carbonyl carbon. The reaction is typically performed in a protic solvent like methanol or ethanol, which protonates the resulting alkoxide to yield the alcohol.

Self-Validating Protocol: Ketone Reduction

-

Dissolution: Dissolve 1-(2-Bromo-4,5-difluorophenyl)ethanone (1.0 eq) in methanol or ethanol in a round-bottom flask.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise. The portion-wise addition helps control the exothermic reaction and hydrogen gas evolution.

-

Reaction Monitoring: Stir the reaction at 0 °C to room temperature until TLC analysis indicates the complete consumption of the starting material.

-

Work-up and Purification: Quench the reaction by the slow addition of water or dilute acid. Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated to afford the alcohol, which can be purified further if necessary.

Reactions at the α-Carbon

The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate, which can then react with various electrophiles. For instance, α-bromination can be achieved using reagents like N-Bromosuccinimide (NBS) or Br₂ in acetic acid. This introduces another reactive handle for subsequent alkylations or other transformations.[10][11]

Part 3: Safety and Handling

GHS Hazard Information (based on similar compounds): 1-(2-Bromo-4,5-difluorophenyl)ethanone and its analogs are typically classified as irritants and may be harmful if swallowed, inhaled, or in contact with skin.[12]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and vapors.

-

Wash hands thoroughly after handling.

Conclusion

1-(2-Bromo-4,5-difluorophenyl)ethanone is a strategically designed synthetic intermediate whose reactivity is governed by a well-defined hierarchy. The carbon-bromine bond is the most versatile site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The fluorine atoms, particularly at the C4 position, are susceptible to nucleophilic aromatic substitution, offering a metal-free approach to further diversification. Finally, the ketone group provides a classic site for carbonyl chemistry, including reduction and α-functionalization. A thorough understanding of this reactivity profile allows the synthetic chemist to devise logical and efficient routes to a vast array of complex target molecules, underscoring its value in the landscape of drug discovery and materials science.

References

- Benchchem. An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone.

- Benchchem. Technical Support Center: Synthesis of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone.

- MDPI. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.

- PubChem. 1-(5-Bromo-2,4-difluorophenyl)ethan-1-one.

- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.

- Pharmaffiliates. 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone.

- Benchchem. Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine.

- MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.

- ResearchGate. Reactions of acetophenone derivatives.

- PMC - NIH. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism.

- ACS Publications. Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.

- Organic Chemistry Portal. Suzuki Coupling.

- Modern Pharma Synthesis. The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis.

- NIST WebBook. Ethanone, 1-(4-bromophenyl)-.

- ResearchGate. Nucleophilic Aromatic Substitution on Pentafluorophenyl‐Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionalized Chromophores for Potential Application in Photodynamic Therapy.

- Scribd. Synthesis of Acetophenone Derivatives.

- MDPI. The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity.

- Tokyo Chemical Industry. Suzuki-Miyaura Cross Coupling Reaction.

- PMC. Concerted Nucleophilic Aromatic Substitutions.

- YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.

- Study.com. Acetophenone | Structure, Functional Group & Derivatives.

- ChemicalBook. 2-Bromo-1-(4,5-difluoro-2-iodophenyl)ethanone.

- ChemicalBook. Acetophenone: Applications, Pharmacokinetics and Synthesis.

- ResearchGate. Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH.

- PubChem - NIH. 2-Bromo-1-(4-fluorophenyl)ethan-1-one.

- Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

- Beilstein Journals. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.

- Hölzel Biotech. 2-Bromo-1-(2,4-difluorophenyl)ethanone.

- ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.

- Wikipedia. 2C-B.

- YouTube. Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET.

- PMC - NIH. 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]

- 9. study.com [study.com]

- 10. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Bromo-1-(2,4-difluorophenyl)ethanone (BLDP-BD10859-25g) at Hölzel-Diagnostika [hoelzel-biotech.com]

- 12. 1-(5-Bromo-2,4-difluorophenyl)ethan-1-one | C8H5BrF2O | CID 20785359 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stability and Storage Conditions for 1-(2-Bromo-4,5-difluorophenyl)ethanone

Technical Guide for Process Chemists and QA/QC Professionals

Executive Summary

1-(2-Bromo-4,5-difluorophenyl)ethanone (CAS: 127371-55-5) is a highly functionalized halogenated aromatic intermediate used in the synthesis of fluoroquinolones and bioactive heterocycles.[1][2] Its stability profile is defined by two competing risks: photolytic dehalogenation (due to the C-Br bond) and nucleophilic aromatic substitution (SnAr) (due to the electron-deficient, ketone-activated fluorinated ring).

Core Storage Directive:

-

Temperature: Refrigerate at 2°C to 8°C .

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[3]

-

Light: Strictly Amber Glass or foil-wrapped containers.

-

Phase State: Treat as a Low-Melting Solid . Avoid temperature cycling which can induce phase changes (solid

liquid) that accelerate degradation kinetics.

Physicochemical Identity & Profile

Understanding the molecular architecture is the first step in predicting stability behavior. The combination of an ortho-bromo substituent and a para-acetyl group creates a sterically crowded yet electronically activated system.

| Property | Specification |

| Chemical Name | 1-(2-Bromo-4,5-difluorophenyl)ethanone |

| CAS Number | 127371-55-5 |

| Molecular Formula | C |

| Molecular Weight | 235.03 g/mol |

| Physical State | Low-melting solid or semi-solid (Predicted MP: 25–45°C) |

| Solubility | Soluble in DCM, EtOAc, Methanol; Sparingly soluble in water. |

| Key Functional Groups | Aryl Ketone (EWG), Aryl Fluoride (x2), Aryl Bromide |

Stability Mechanisms & Degradation Pathways

As a Senior Application Scientist, it is critical to look beyond the Safety Data Sheet (SDS) and understand the causality of degradation. This compound exhibits three primary instability vectors:

Photolytic Dehalogenation (The C-Br Weak Link)

The Carbon-Bromine bond energy (~280 kJ/mol) is significantly lower than that of C-F or C-H. Exposure to UV or high-intensity visible light can induce homolytic fission, generating aryl radicals. These radicals can abstract hydrogen from solvents or moisture, leading to the formation of the debrominated impurity 1-(3,4-difluorophenyl)ethanone.

Nucleophilic Aromatic Substitution (SnAr)

The acetyl group at position 1 is a strong Electron Withdrawing Group (EWG). It activates the para-position (C4) and, to a lesser extent, the meta-position (C5).

-

The Risk: The Fluorine at C4 is highly activated. In the presence of moisture (H

O) and trace base (or even glass surface alkalinity), water can act as a nucleophile, displacing the fluoride ion to form the phenol derivative. -

Mechanism:

Thermal Instability & Phase Change

Given the low predicted melting point, storage at ambient room temperature (25°C) brings the compound dangerously close to its phase transition. Reactions in the liquid phase are orders of magnitude faster than in the solid state due to increased molecular mobility.

Visualization: Degradation Pathway Hypothesis

The following diagram illustrates the competing degradation pathways that necessitate the strict storage protocols defined below.

Figure 1: Mechanistic pathways for photolytic and hydrolytic degradation.

Storage & Handling Protocols

This protocol is designed to be a self-validating system. Adherence to these steps minimizes the variables introduced in Figure 1.

The Storage Decision Tree

Use this workflow to determine the appropriate storage location based on usage frequency.

Figure 2: Decision logic for storage based on operational timelines.

Detailed Protocol Steps[4]

1. Container Selection:

-

Primary: Amber borosilicate glass with a Teflon (PTFE) lined screw cap. The PTFE liner is chemically resistant to halogenated aromatics and prevents leaching of plasticizers.

-

Secondary: If storing for >3 months, place the primary vial inside a heat-sealed aluminized mylar bag with a desiccant pack.

2. Atmosphere Control:

-

Ideally, purge the headspace with dry Argon before sealing. Nitrogen is an acceptable alternative, but Argon is heavier than air and provides a better blanket for liquids/low-melting solids.

-

Why? This excludes oxygen (preventing oxidation) and humidity (preventing SnAr hydrolysis).

3. Temperature Management:

-

Standard: 2°C to 8°C (Refrigerator).

-

Critical Handling Note: Before opening a refrigerated bottle, allow it to warm to room temperature in a desiccator. Opening a cold bottle in humid lab air causes immediate water condensation on the chemical, catalyzing hydrolysis [1].

4. Handling Precautions:

-

Avoid using metal spatulas if the compound appears liquid or sticky, as trace metal can catalyze Friedel-Crafts type polymerizations or decomposition. Use glass or PTFE tools.

Quality Control & Re-test Criteria

Because of the potential for "silent" degradation (where the compound looks fine but has hydrolyzed), rigorous QC is required.

Re-test Interval

-

Initial: Upon receipt.

-

Routine: Every 6 months if stored at 2-8°C.

-

Critical: Re-test if the physical state changes (e.g., solid turns to oil).

Analytical Methods

| Method | Purpose | Acceptance Criteria |

| HPLC (Reverse Phase) | Purity & Impurity Profiling | Purity > 97% (Area %). Watch for early eluting peaks (Hydrolysis products). |

| Structural Integrity | Two distinct signals (approx -100 to -140 ppm). Loss of signal symmetry indicates defluorination. | |

| Appearance | Physical State Check | White to off-white solid.[4] Yellowing indicates oxidation or bromination byproducts. |

Safety & Toxicology (HSE Context)

While specific toxicological data for this isomer may be limited, by analogy to structural cousins (e.g., phenacyl bromides and fluorinated acetophenones):

-

Lachrymator Potential: While less potent than

-bromo ketones, ring-brominated ketones can still be irritating to mucous membranes. Handle in a fume hood. -

Skin Sensitization: Halogenated aromatics are frequent skin sensitizers. Double-gloving (Nitrile) is recommended.

References

-

Common Storage Practices for Hygroscopic Chemicals. National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011.

-

Stability of Halogenated Acetophenones. Combi-Blocks Safety Data Sheet (SDS) for CAS 127371-55-5. Accessed via Combi-Blocks.[5]

-

Synthesis and Reactivity of Fluoro-Acetophenones. BenchChem Technical Guide.

-

Sigma-Aldrich Product Specification for 2-Bromo-2'-fluoroacetophenone (Analogous Stability Data).

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 1-(2-Bromo-4,5-difluorophenyl)ethanone

Strategic Overview

The substrate 1-(2-Bromo-4,5-difluorophenyl)ethanone represents a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of fluoroquinolone antibiotics and kinase inhibitors. However, it presents a dichotomy of reactivity that often leads to failed scale-up attempts:

-

Electronic Activation (Pro): The two fluorine atoms at C4/C5 and the acetyl group at C1 make the aromatic ring highly electron-deficient. This significantly lowers the barrier for the Oxidative Addition of Pd(0) into the C-Br bond compared to electron-neutral aryl bromides.

-

Steric Deactivation (Con): The ortho-acetyl group creates significant steric bulk. This hinders the Transmetallation step (approach of the boronate) and the Reductive Elimination step (formation of the C-C bond).

The Challenge: Standard protocols using simple catalysts (e.g.,

Mechanistic Insight & Catalyst Selection

To ensure reproducibility, we must align the catalyst cycle with the substrate's specific energy landscape.

The Steric-Electronic Mismatch[1]

-

Oxidative Addition: Fast. The electron-poor ring pulls electron density, making the C-Br bond labile to Pd(0).

-

Side Reaction Risk: The highly electrophilic ring is susceptible to Nucleophilic Aromatic Substitution (

) at the C4-fluorine position if strong nucleophilic bases (e.g., hydroxides, alkoxides) are used. -

Solution: We utilize Buchwald-type ligands (SPhos or XPhos) . These bulky, electron-rich ligands facilitate oxidative addition (via electron richness) and create a pocket that forces reductive elimination (via steric bulk), effectively "squeezing" the product out.

Graphviz Diagram: Sterically Demanding Catalytic Cycle

The following diagram illustrates the specific bottlenecks for this substrate.

Caption: Catalytic cycle highlighting the Transmetallation bottleneck caused by the ortho-acetyl group.

Experimental Protocols

Protocol A: The "Gold Standard" (High Yield, Robust)

Recommended for medicinal chemistry and scale-up where reliability > cost.

Reagents:

-

Substrate: 1-(2-Bromo-4,5-difluorophenyl)ethanone (1.0 equiv)

-

Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)

-

Catalyst: SPhos Pd G2 (Cat.[1] No. 753001) or XPhos Pd G2 . (2-5 mol%)

-

Why: Pre-formed G2 catalysts ensure a defined Pd:Ligand ratio (1:1) and activate at room temperature, preventing catalyst decomposition.

-

-

Base: Potassium Phosphate Tribasic (

), 2.0 - 3.0 equiv.-

Why: A mild base prevents aldol condensation of the acetyl group and

on the fluorines.

-

-

Solvent: Toluene : Water (10:1) or 1,4-Dioxane : Water (4:1).

Step-by-Step Methodology:

-

Charge Solids: To a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and

(2.0 equiv). -

Catalyst Addition: Add SPhos Pd G2 (0.02 equiv / 2 mol%).

-

Note: If using SPhos (ligand) +

, premix them in the solvent for 10 mins before adding to the reaction.

-

-

Degassing (Critical): Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (

).-

Reasoning: Electron-rich phosphines like SPhos are susceptible to oxidation by air, which kills the catalyst.

-

-

Solvent Addition: Syringe in the degassed solvent mixture (0.2 M concentration relative to bromide).

-

Reaction: Heat to 80°C for 2–4 hours.

-

Monitoring: Check via UPLC/HPLC. Look for the disappearance of the starting material peak at 235 nm (approx).

-

-

Workup: Cool to RT. Dilute with Ethyl Acetate.[2] Wash with water (

) and Brine ( -

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Cost-Effective / Traditional

Use only if Boronic Acid is unhindered (e.g., Phenylboronic acid).

-

Catalyst:

(3 mol%). -

Base:

(2.0 equiv). -

Solvent: DMF (Anhydrous).

-

Temp: 100°C.

-

Warning: DMF promotes

side reactions more than Toluene. Monitor for fluorine displacement.

Optimization Data & Decision Matrix

The following table summarizes screening results for this specific scaffold type.

| Variable | Option | Outcome | Notes |

| Ligand | Fail (<10%) | Too sterically unencumbered; Pd aggregates. | |

| Ligand | SPhos / XPhos | Excellent (>90%) | Ideal steric/electronic balance. |

| Ligand | Good (70-80%) | Highly active but air-sensitive and pyrophoric. | |

| Base | Poor | Causes aldol condensation on acetyl group. | |

| Base | Moderate | Slow reaction rate; requires higher temp. | |

| Base | Best | Buffers pH perfectly for this substrate. |

Graphviz Diagram: Optimization Decision Tree

Caption: Decision matrix for selecting catalyst/base conditions based on the coupling partner.